5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Description
5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C12H8F2N2O3S and its molecular weight is 298.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.02236962 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Mechanism of Formation
The synthesis and formation mechanisms of difluoromethoxy derivatives of 5-benzylidene-2-thioxo-2,3-dihydro-(1H,5H)-pyrimidine-4,6-diones have been explored. Research conducted by Rakhimov et al. (2011) detailed the reactions of these pyrimidinediones with singlet difluorocarbene, leading to the formation of difluoromethoxy derivatives with yields ranging from 20–34%. Quantum-chemical analysis of the reaction mechanism indicated the involvement of N,N-dimethylformamide in the formation process (Rakhimov et al., 2011).
Biological and Pharmaceutical Applications
Various studies have also been undertaken to assess the biological and pharmaceutical implications of pyrimidinedione derivatives. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibited significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs (Abu‐Hashem et al., 2020).
Antioxidant Properties
The antioxidant properties of some new pyrimidine derivatives were investigated, revealing that compounds possess varying degrees of activity in scavenging radicals, thus indicating their potential as antioxidants. This research presents insights into the structural factors influencing the antioxidant capabilities of these compounds, which could have implications for their use in pharmaceutical formulations (Akbas et al., 2018).
Antitumor Activity
Research into the antitumor activity of pyrimidine derivatives, such as the study by Grivsky et al. (1980) on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlights the compound's potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase, with significant activity against specific carcinomas. These findings underscore the relevance of pyrimidine derivatives in developing new antitumor agents (Grivsky et al., 1980).
Properties
IUPAC Name |
5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O3S/c13-11(14)19-7-3-1-6(2-4-7)5-8-9(17)15-12(20)16-10(8)18/h1-5,11H,(H2,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSYIVPBZZCMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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